Sniper(AR)-51

Targeted protein degradation Prostate cancer Apoptosis

Addressing the unmet need for chemical tools that eliminate AR protein rather than merely antagonize it, SNIPER(AR)-51 is the benchmark cIAP1-based androgen receptor degrader. · Catalytic AR degradation and cIAP1 co-depletion deliver a dual anti-cancer mechanism absent in VHL-based PROTACs like ARCC-4 or ARD-61. · At 3 µM in VCaP cells, induces caspase-3 activation and PARP cleavage-apoptotic endpoints not achievable with enzalutamide or bicalutamide. · Supplied with full analytical documentation; reliable stock for head-to-head E3 ligase comparison studies.

Molecular Formula C55H65N7O8S
Molecular Weight 984.2 g/mol
Cat. No. B12431414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSniper(AR)-51
Molecular FormulaC55H65N7O8S
Molecular Weight984.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C)C7=CC=C(C=C7)C#N)C#N
InChIInChI=1S/C55H65N7O8S/c1-37(58-4)53(64)60-51(43-10-6-5-7-11-43)55(65)61-23-9-14-49(61)54-59-48(36-71-54)52(63)44-12-8-13-46(32-44)70-31-29-68-27-25-66-24-26-67-28-30-69-45-21-17-41(18-22-45)35-62-38(2)47(34-57)50(39(62)3)42-19-15-40(33-56)16-20-42/h8,12-13,15-22,32,36-37,43,49,51,58H,5-7,9-11,14,23-31,35H2,1-4H3,(H,60,64)/t37-,49-,51-/m0/s1
InChIKeyYKLNRBANSQLMHA-JWWZLTTOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNIPER(AR)-51: cIAP1-Recruiting AR Degrader


SNIPER(AR)-51 (compound 42a, CAS 2113688-43-8) is a hybrid small molecule belonging to the Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER) class of targeted protein degraders [1]. It consists of an androgen receptor (AR) ligand conjugated via a flexible PEG linker to an inhibitor of apoptosis protein (IAP) antagonist that recruits cellular IAP1 (cIAP1) E3 ubiquitin ligase to induce proteasomal degradation of the AR protein [1]. Unlike occupancy-based AR antagonists such as enzalutamide and bicalutamide, SNIPER(AR)-51 eliminates AR protein catalytically, resulting in sustained suppression of AR signaling and robust induction of apoptosis in androgen-dependent prostate cancer cells [1]. Its molecular formula is C₅₅H₆₅N₇O₈S with a molecular weight of 984.21 g/mol .

E3 Ligase cIAP1-recruiting AR degrader; distinct from VHL-based PROTACs
Apoptosis Supports apoptosis endpoint studies in AR-dependent prostate cancer models
AR Signaling Catalytic AR protein elimination for sustained pathway suppression context

Why SNIPER(AR)-51 Cannot Be Substituted


SNIPER(AR)-51 recruits cIAP1 E3 ubiquitin ligase, a mechanistically distinct E3 ligase from the von Hippel-Lindau (VHL) E3 ligase utilized by PROTACs such as ARCC-4 and ARD-61 [1]. This E3 ligase divergence has two critical consequences: first, cIAP1-based degraders induce co-degradation of cIAP1 itself—a protein frequently overexpressed in tumors and implicated in drug resistance—potentially delivering a dual anti-cancer effect not achievable with VHL-based PROTACs [1]; second, cIAP1 expression varies across tissues and disease states, meaning the degradation efficiency of SNIPER(AR)-51 cannot be extrapolated from VHL-based degrader data [2]. Furthermore, unlike AR antagonists (enzalutamide, bicalutamide) that merely occupy the AR ligand-binding domain without reducing AR protein levels, SNIPER(AR)-51 eliminates the AR protein entirely, leading to apoptosis that is not observed with antagonist treatment alone [1]. Substituting SNIPER(AR)-51 with an AR antagonist or a VHL-based PROTAC in an experimental protocol would therefore alter both the degradation machinery engaged and the downstream biological readouts.

E3 ligase divergence (cIAP1 vs VHL): Degradation efficiency and co-degradation outcomes may not transfer between cIAP1- and VHL-based degraders.
AR antagonists occupy the ligand-binding domain without eliminating AR protein; apoptosis induction differs fundamentally from catalytic degradation.
Unconjugated AR ligand lacks degradation function; gene suppression is incomplete compared to the full SNIPER conjugate.

SNIPER(AR)-51 Differentiation Evidence


Apoptosis Induction in VCaP vs. Bicalutamide

In a direct head-to-head experiment in VCaP prostate cancer cells, SNIPER(AR)-51 (compound 42a) at 3 μM induced caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage after 24 hours of treatment, whereas the AR antagonist bicalutamide and the unconjugated AR ligand (76) alone did not induce caspase-3 activation or PARP cleavage at any tested concentration [1]. This apoptosis induction was confirmed by Annexin V/propidium iodide staining and was abrogated by the pan-caspase inhibitor zVAD-FMK (78), confirming caspase-dependent apoptosis [1]. The key differentiation is that occupancy-based AR antagonists fail to trigger apoptosis in this model, while catalytic AR degradation by SNIPER(AR)-51 efficiently does so.

Apoptosis vs Bicalutamide
Head-to-head
SNIPER(AR)-51 3 μM: caspase-3/PARP cleavage; Bicalutamide: none; AR ligand 76: none
Apoptosis endpoint context
VCaP cells; 24h; Annexin V/PI confirmation; n=3
Targeted protein degradation Prostate cancer Apoptosis

Degradation Potency vs. Bestatin-Based SNIPERs

Within the same study, systematic derivatization of the E3 ligase ligand demonstrated that replacing the bestatin moiety with the optimized IAP antagonist ligand 24 (an LCL161 derivative) yielded a significant improvement in protein knockdown potency [1]. The bestatin-conjugated SNIPER(AR) compounds (4a, 4c, 4d) exhibited DC50 values of 21.6, 11.7, and 20.5 μM for AR protein reduction in 22Rv1 cells, respectively [1]. In contrast, compound 23 (the amide-linked precursor of 42a incorporating ligand 24) was effective at concentrations as low as 3 μM, representing an approximate 4–7-fold improvement in effective concentration [1]. Compound 42a (SNIPER(AR)-51), the ether-linked analog of 23, maintained this improved potency and was selected as the lead for all subsequent biological evaluation [1].

Potency vs Bestatin Series
Head-to-head
4–7 fold improvement
Supports ligand optimization SAR
22Rv1 cells; 6h; Western blot; bestatin DC50 11.7–21.6 μM
SNIPER optimization cIAP1 ligand SAR

cIAP1 vs. VHL E3 Ligase in AR Degradation

SNIPER(AR)-51 recruits cIAP1 E3 ligase to ubiquitinate and degrade AR, whereas leading AR-targeting PROTACs such as ARCC-4 and ARD-61 recruit the von Hippel-Lindau (VHL) E3 ligase [1][2]. This E3 ligase divergence has functional consequences: cIAP1 is itself an anti-apoptotic protein frequently overexpressed in human tumors and implicated in drug resistance [1]. SNIPER(AR)-51 induces not only degradation of the target AR but also auto-ubiquitination and degradation of cIAP1, potentially delivering a dual anti-cancer effect [1]. In contrast, VHL-based PROTACs such as ARCC-4 (DC50 = 5 nM, Dmax >95% in VCaP cells) and ARD-61 (reported DC50 ~0.15–1 nM in prostate cancer cell lines) do not degrade their E3 ligase [2][3]. Additionally, cIAP1 expression is regulated by different cellular pathways than VHL (e.g., NF-κB, TNF signaling), meaning the degradation efficiency of cIAP1-based degraders may differ across cellular contexts expressing varying cIAP1 levels [1].

cIAP1 vs VHL E3 Ligase
Class-level inference
cIAP1 co-degradation; VHL-based PROTACs (ARCC-4, ARD-61) do not degrade E3 ligase
E3 ligase-specific pathway study context
Cross-study; potency differs (μM vs nM range)
E3 ubiquitin ligase cIAP1 VHL PROTAC vs SNIPER

AR-Dependent Growth Inhibition vs. Cytotoxicity

SNIPER(AR)-51 (compound 42a) at 3 μM dramatically inhibited the growth of androgen-dependent VCaP prostate cancer cells over 48 hours and showed similar growth-inhibitory activity in LNCaP cells, another AR-expressing, androgen-dependent prostate cancer line [1]. Crucially, 42a did not inhibit cell growth in androgen-independent cell lines PC-3 (prostate), A549 (lung), or HT1080 (fibrosarcoma) under identical conditions, confirming that its anti-proliferative effect is AR-dependent rather than broadly cytotoxic [1]. However, acute cytotoxicity was observed in all cell lines at 100 μM, 6 h, indicating a therapeutic window for AR-selective degradation [1]. In comparison, the VHL-based PROTAC ARCC-4 similarly showed no growth inhibition in AR-negative PC-3 cells, while enzalutamide IC50 in LNCaP proliferation is reported at 133 nM [2].

Growth Inhibition Selectivity
Supporting evidence
Inhibited AR+ VCaP & LNCaP at 3 μM; no effect on AR− PC-3, A549, HT1080
AR-dependent growth-inhibition context
48h; n=3; IC50 not explicitly reported
Cell proliferation Selectivity AR-dependence

Suppression of AR-Regulated Genes vs. AR Ligand

In VCaP cells stimulated with 1 nM dihydrotestosterone (DHT), co-treatment with 3 μM SNIPER(AR)-51 (42a) suppressed the expression of AR-regulated genes including PSA (KLK3), TMPRSS2, KLK2, and NKX3.1 after 24 hours, consistent with AR protein degradation [1]. In contrast, co-treatment with 3 μM of the unconjugated AR ligand (76) alone did not suppress DHT-induced AR target gene expression to the same extent, confirming that the degradation function—requiring the full SNIPER conjugate—is necessary for effective transcriptional suppression [1]. This contrasts with AR antagonists such as enzalutamide, which suppress AR transcription through competitive binding (IC50 = 36 nM in AR binding assay) rather than AR protein elimination [2].

AR Gene Suppression
Supporting evidence
Suppressed PSA, TMPRSS2, KLK2, NKX3.1 at 3 μM vs AR ligand 76 alone
AR degradation-dependent transcription context
VCaP, 1 nM DHT, 24h, qRT-PCR, n=3
AR signaling Gene expression PSA TMPRSS2

SNIPER(AR)-51 Application Scenarios


cIAP1 vs. VHL AR Degradation Studies

For research programs investigating how E3 ligase choice affects degradation kinetics, ternary complex formation, and downstream signaling, SNIPER(AR)-51 serves as the reference cIAP1-based AR degrader. Its cIAP1 co-degradation property [1] enables unique studies of dual AR/cIAP1 depletion that cannot be performed with VHL-based PROTACs such as ARCC-4 or ARD-61 [2]. Experimental designs comparing SNIPER(AR)-51 head-to-head with VHL-based AR degraders under identical cellular conditions can reveal E3 ligase-specific degradation dynamics and resistance mechanisms.

Prostate Cancer Apoptosis by AR Degradation

In prostate cancer models where AR antagonists such as enzalutamide and bicalutamide fail to induce apoptosis [1], SNIPER(AR)-51 provides a unique tool for triggering caspase-dependent cell death through AR protein degradation. At 3 μM in VCaP cells, SNIPER(AR)-51 induces caspase-3 activation and PARP cleavage that is not observed with bicalutamide or the unconjugated AR ligand [1]. This makes SNIPER(AR)-51 the appropriate choice for experiments measuring apoptotic endpoints in AR-dependent prostate cancer models.

SNIPER SAR: Linker and Ligand Optimization

SNIPER(AR)-51 (compound 42a) represents the optimized lead compound from an extensive SAR campaign that systematically varied the E3 ligase ligand (bestatin → MV-1 → IAP antagonist 24), the joint chemistry (amide → ether → acetylene → alkyl), and linker length [1]. Researchers developing next-generation cIAP1-based degraders can use SNIPER(AR)-51 as the benchmark comparator, with its well-characterized activity at 3 μM providing a reference point against which new SNIPER(AR) derivatives can be quantitatively evaluated in 22Rv1 and VCaP degradation assays [1].

AR Occupancy vs. Elimination in Signaling

For experiments designed to distinguish pharmacological consequences of AR ligand-binding domain occupancy (antagonism) from AR protein elimination (degradation), SNIPER(AR)-51 provides a catalytic degradation mechanism fundamentally different from competitive antagonists [1]. At 3 μM, it suppresses DHT-induced expression of PSA, TMPRSS2, KLK2, and NKX3.1 through AR protein removal rather than competitive inhibition [1]. Co-treatment experiments combining SNIPER(AR)-51 with the proteasome inhibitor MG132 can further confirm degradation-dependent pharmacology by blocking AR depletion while preserving any occupancy-based effects [1].

Application
Selection Property
Validation Focus
cIAP1 vs VHL AR Degradation Studies
cIAP1 recruitment & co-degradation context
Ternary complex formation; dual AR/cIAP1 depletion dynamics
AR-Dependent Apoptosis Models
Catalytic AR protein elimination (not occupancy)
Caspase-3/PARP cleavage endpoints; proteasome dependence
SNIPER SAR Benchmarking
Optimized IAP ligand 24 conjugate
DC50 & degradation efficiency in prostate cancer cell lines
AR Occupancy vs Elimination Signaling
Degradation-dependent transcriptional suppression
AR target gene expression (PSA, TMPRSS2); MG132 reversibility
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